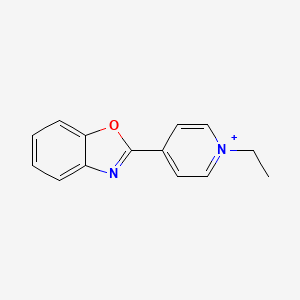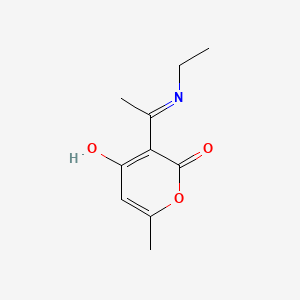
Zinc67
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc-67 is an isotope of zinc with a mass number of 67. It is a stable isotope, meaning it does not undergo radioactive decay. Zinc-67 has a nuclear spin of 5/2- and is used in various scientific applications due to its unique properties. It is one of the five stable isotopes of zinc, which include Zinc-64, Zinc-66, Zinc-68, and Zinc-70 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc-67 can be produced through the irradiation of natural zinc or enriched zinc-66 in a nuclear reactor. The process involves neutron capture, where zinc-66 captures a neutron to become zinc-67. The reaction can be represented as:
Zn-66+n→Zn-67
Industrial Production Methods
Industrial production of zinc-67 typically involves the use of high-flux nuclear reactors. The target material, usually zinc-66, is exposed to a neutron flux, resulting in the formation of zinc-67. The irradiated material is then processed to separate zinc-67 from other isotopes and impurities. This separation is often achieved through chemical methods such as ion exchange or solvent extraction.
Análisis De Reacciones Químicas
Types of Reactions
Zinc-67, like other zinc isotopes, can undergo various chemical reactions, including:
- Zinc-67 can react with oxygen to form zinc oxide (ZnO).
Oxidation: Zn+O2→ZnO
Zinc-67 can be reduced from its oxide form using reducing agents such as carbon.Reduction: ZnO+C→Zn+CO
Substitution: Zinc-67 can participate in substitution reactions, where it replaces another metal in a compound.
Common Reagents and Conditions
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Requires a reducing agent such as carbon or hydrogen, often at high temperatures.
Substitution: Involves reagents such as acids or other metal salts.
Major Products
Oxidation: Zinc oxide (ZnO)
Reduction: Metallic zinc (Zn)
Substitution: Various zinc compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Zinc-67 has several scientific research applications, including:
Mössbauer Spectroscopy: Zinc-67 is used in Mössbauer spectroscopy to study hyperfine interactions and lattice dynamics in various materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Zinc-67 is used in NMR spectroscopy to investigate the structure and dynamics of zinc-containing compounds.
Medical Imaging: Zinc-67 can be used as a tracer in medical imaging techniques to study zinc metabolism and distribution in biological systems.
Material Science: Zinc-67 is used to study the properties of zinc alloys and compounds, particularly in the context of their magnetic and electronic properties.
Mecanismo De Acción
The mechanism of action of zinc-67 in various applications depends on its unique nuclear and chemical properties. In Mössbauer spectroscopy, the high-resolution gamma-ray transitions of zinc-67 allow for precise measurements of hyperfine interactions. In NMR spectroscopy, the nuclear spin of zinc-67 provides valuable information about the electronic environment of zinc atoms in a compound. In medical imaging, zinc-67 acts as a tracer, allowing researchers to track its distribution and metabolism in biological systems .
Comparación Con Compuestos Similares
Zinc-67 is unique among zinc isotopes due to its specific nuclear properties, such as its nuclear spin and gamma-ray transitions. Other stable zinc isotopes include:
Zinc-64: The most abundant isotope, used in various industrial applications.
Zinc-66: Used as a precursor for producing zinc-67.
Zinc-68: Used in research and industrial applications.
Zinc-70: The least abundant stable isotope, used in specialized research applications.
Compared to these isotopes, zinc-67’s unique nuclear properties make it particularly valuable in spectroscopic techniques and medical imaging.
Propiedades
Número CAS |
14378-34-8 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

